molecular formula C22H15NOS B5144222 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No. B5144222
M. Wt: 341.4 g/mol
InChI Key: VJIWWQYBJJTYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-depressant effects by increasing the levels of neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol in lab experiments is its high purity and good yield. This makes it easy to use in various assays and studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol. One direction is to further investigate its potential use as an anti-inflammatory agent and its effects on various signaling pathways involved in inflammation. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

The synthesis of 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol can be achieved using various methods. One of the most commonly used methods is the reaction of 2-aminobenzophenone with 2-bromo-acetophenone in the presence of potassium carbonate and copper powder. This method yields a high purity product with a good yield. Other methods include the reaction of 2-aminobenzophenone with 2-bromo-1-phenylethanone in the presence of sodium hydride and the reaction of 2-aminobenzophenone with 2-bromo-1-(4-chlorophenyl)ethanone in the presence of potassium carbonate.

Scientific Research Applications

6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including its use as an anti-inflammatory agent, an anti-cancer agent, and an anti-depressant. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

11-phenyl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NOS/c24-21-16-11-5-4-10-15(16)20-19(21)22(14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-20/h1-13,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIWWQYBJJTYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

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